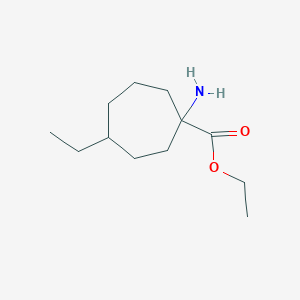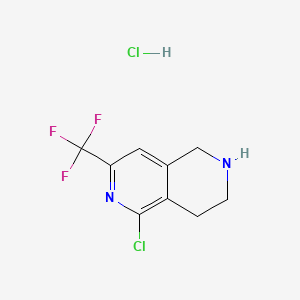
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride can be achieved through several methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. This reaction typically involves heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-7-azaindole: This compound shares a similar structure and is known for its antibacterial and kinase inhibitory activities.
5-Chloro-7-iodoquinolin-8-ol: This compound has antibacterial and antifungal properties and is used in the treatment of skin infections.
Uniqueness
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is unique due to the presence of both chlorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H9Cl2F3N2 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
5-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C9H8ClF3N2.ClH/c10-8-6-1-2-14-4-5(6)3-7(15-8)9(11,12)13;/h3,14H,1-2,4H2;1H |
Clave InChI |
CZUKKMZOXHEJJS-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=CC(=NC(=C21)Cl)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


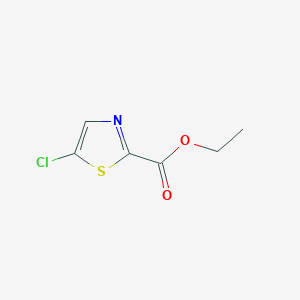
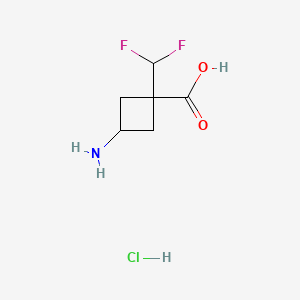
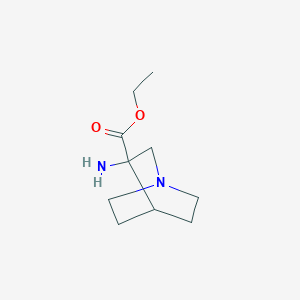
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
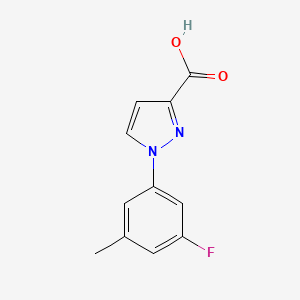
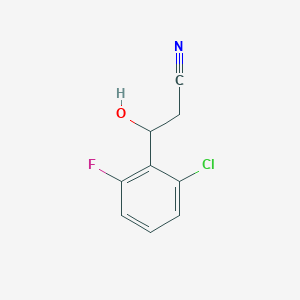
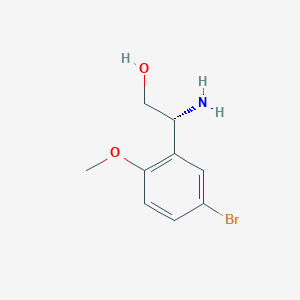
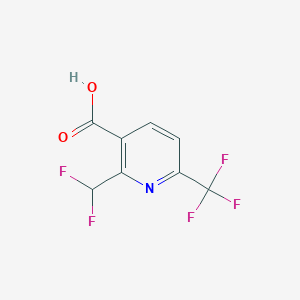
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
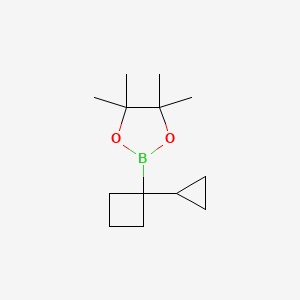
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
